molecular formula C20H22N2O2S B2371582 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione CAS No. 866346-39-6

4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2371582
CAS No.: 866346-39-6
M. Wt: 354.47
InChI Key: UOYHPYWIKAGYMX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thione group at the 2-position of the imidazole ring, along with two distinct aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-isopropylphenyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione typically involves the condensation of appropriate aromatic aldehydes with thiosemicarbazide, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to yield the corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-1H-imidazole-2(3H)-thione
  • 1-(4-Isopropylphenyl)-1H-imidazole-2(3H)-thione
  • 4-(3,4-Dimethoxyphenyl)-1H-imidazole

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and 4-isopropylphenyl groups enhances its potential for diverse applications compared to similar compounds with only one of these substituents.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-13(2)14-5-8-16(9-6-14)22-12-17(21-20(22)25)15-7-10-18(23-3)19(11-15)24-4/h5-13H,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYHPYWIKAGYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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